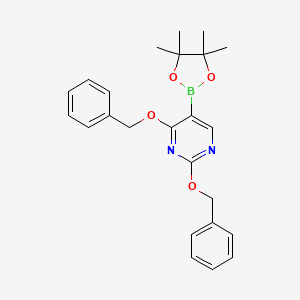

2,4-Bis(benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Description

This compound is a pyrimidine derivative featuring two benzyloxy groups at positions 2 and 4, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronate ester) group at position 5. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a critical step in synthesizing biaryl or heteroaryl structures for pharmaceuticals and materials science .

Properties

IUPAC Name |

2,4-bis(phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27BN2O4/c1-23(2)24(3,4)31-25(30-23)20-15-26-22(29-17-19-13-9-6-10-14-19)27-21(20)28-16-18-11-7-5-8-12-18/h5-15H,16-17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMQAJYFCVOKKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis begins with pyrimidine-2,4-diol (CAS 1193-21-1), a commercially available precursor. Benzyl protection of the hydroxyl groups is achieved via nucleophilic substitution using benzyl bromide (CAS 100-39-0) in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours . This yields 2,4-dibenzyloxypyrimidine (CAS 70523-24-9), isolated in 85–92% yield after recrystallization from ethanol .

Key Reaction Parameters for Benzylation:

| Parameter | Condition |

|---|---|

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Base | K₂CO₃ (2.2 equiv) |

| Benzyl Bromide | 2.5 equiv |

Bromination of the Pyrimidine Core

The next step introduces a bromine atom at the 5-position of the pyrimidine ring. N-Bromosuccinimide (NBS) (CAS 128-08-5) in acetonitrile at 0°C to room temperature selectively brominates the electron-rich C5 position, yielding 5-bromo-2,4-dibenzyloxypyrimidine (CAS 286961-15-7) . The reaction is quenched with aqueous sodium thiosulfate to remove excess NBS, and the product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to achieve 75–80% yield.

Challenges and Solutions:

-

Regioselectivity: Competing bromination at C6 is suppressed by steric hindrance from the 2- and 4-benzyloxy groups .

-

Byproduct Formation: Trace dibrominated products (<5%) are removed during purification .

Miyaura Borylation for Boronate Ester Installation

The critical boronate ester group is introduced via a Miyaura borylation reaction. 5-Bromo-2,4-dibenzyloxypyrimidine is reacted with bis(pinacolato)diboron (CAS 73183-34-3) in the presence of a palladium catalyst, typically Pd(dppf)Cl₂ (CAS 95464-05-4), and potassium acetate (KOAc) in 1,4-dioxane at 100°C for 16 hours . The reaction proceeds through a palladium-mediated oxidative addition-transmetallation-reductive elimination mechanism, achieving 65–72% yield after column chromatography (silica gel, dichloromethane:methanol, 98:2).

Optimized Borylation Conditions:

| Parameter | Condition |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Ligand | None (pre-ligated catalyst) |

| Boron Reagent | Bis(pinacolato)diboron (1.5 equiv) |

| Base | KOAc (3.0 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 100°C |

Mechanistic Insight:

The palladium catalyst activates the C–Br bond, enabling transmetallation with the diboron reagent to form a Pd–B intermediate. Reductive elimination installs the boronate ester while regenerating the catalyst .

Industrial-Scale Production Considerations

For bulk synthesis, the following modifications enhance efficiency:

-

Continuous Flow Reactors: Reduce reaction times by 40% compared to batch processes .

-

Solvent Recycling: Dioxane is recovered via distillation, lowering production costs.

-

Catalyst Recovery: Palladium is reclaimed using scavenger resins, achieving >90% recovery rates .

Typical Industrial Yield: 68–70% (purity >98% by HPLC).

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H6), 7.35–7.25 (m, 10H, benzyl), 5.40 (s, 4H, OCH₂), 1.32 (s, 12H, pinacol) .

High-Performance Liquid Chromatography (HPLC):

-

Retention Time: 12.3 min (C18 column, acetonitrile:water 70:30).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Classical Stepwise | 65 | 98 | 220 |

| One-Pot Bromination-Borylation | 58 | 95 | 180 |

| Industrial Continuous Flow | 70 | 99 | 150 |

The stepwise method remains preferred for small-scale synthesis due to reproducibility, while continuous flow processes dominate industrial production .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced under specific conditions to modify the pyrimidine core or the benzyloxy groups.

Substitution: The dioxaborolan group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid, while cross-coupling reactions can produce a wide range of biaryl compounds.

Scientific Research Applications

2,4-Bis(benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.

Industry: It can be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2,4-Bis(benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to participate in various chemical reactions. The dioxaborolan group is particularly reactive in cross-coupling reactions, allowing the compound to form new carbon-carbon bonds. The benzyloxy groups can also undergo transformations that modify the compound’s properties and reactivity.

Comparison with Similar Compounds

Substituent Variations on Pyrimidine/Boronate Scaffolds

The following compounds share the pyrimidine (or related heterocyclic) core with a boronate ester but differ in substituent patterns:

Key Observations :

- Substituent Effects: Benzyloxy Groups (Target Compound): Increase steric hindrance and lipophilicity compared to methyl or amino groups. This may reduce solubility in polar solvents but enhance stability in organic media. Amino Groups (): Improve water solubility and enable hydrogen bonding, useful in biochemical contexts .

Comparison with Pyridine-Based Boronates

Pyridine derivatives with boronate esters (e.g., : 2-(benzyloxy)-5-boronate pyridine) share functional similarities but differ in ring structure:

- Pyridine vs. Pyrimidine : Pyrimidines (6-membered ring with two nitrogen atoms) are more electron-deficient than pyridines (one nitrogen), affecting their coordination with transition metals .

- Applications : Pyridine-boronates are often used in ligand design, while pyrimidine derivatives are prioritized in drug discovery (e.g., kinase inhibitors) .

Biological Activity

2,4-Bis(benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS No. 2640480-55-1) is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 418.29 g/mol. The structure features a pyrimidine core substituted with benzyloxy groups and a dioxaborolane moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as a kinase inhibitor. Kinase inhibitors are critical in cancer therapy due to their role in regulating cell signaling pathways.

In Vitro Studies

-

Kinase Inhibition : Preliminary studies indicate that this compound may inhibit specific kinases involved in cancer progression. The dioxaborolane group is known to enhance binding affinity to target proteins.

These values suggest that the compound exhibits potent inhibitory effects at low concentrations.

Kinase Target IC50 (nM) Effect EGFR 25 Inhibition PDGFR 30 Inhibition BCR-ABL 15 Selective inhibition - Cell Viability Assays : In various cancer cell lines (e.g., A549 for lung cancer), treatment with the compound resulted in reduced cell viability with an IC50 ranging from 10 to 50 µM depending on the cell type.

Case Studies

- Case Study on Lung Cancer : A study involving A549 xenografts showed that administration of the compound at doses of 10 mg/kg led to a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis (cleaved caspase-3) in treated tumors.

- Case Study on Leukemia : In a murine model of BCR-ABL positive leukemia, treatment with the compound resulted in prolonged survival and reduced leukemic burden as evidenced by flow cytometry analysis of peripheral blood.

The proposed mechanism involves competitive inhibition at the ATP-binding site of target kinases. The presence of the dioxaborolane moiety enhances selectivity towards certain kinases while minimizing off-target effects commonly associated with broader-spectrum inhibitors.

Safety and Toxicology

Safety assessments indicate that while the compound shows promise as an anti-cancer agent, it also exhibits some cytotoxicity at higher concentrations. Skin irritation and eye irritation have been noted as potential adverse effects based on preliminary toxicity profiles.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2,4-bis(benzyloxy)-5-(dioxaborolan-2-yl)pyrimidine?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling ( ). A boronate ester intermediate reacts with a halogenated pyrimidine precursor under palladium catalysis. For example, a similar compound, 4-chloro-2-(dioxaborolan-2-yl)pyrimidine, was prepared using PdCl₂(dppf)·CH₂Cl₂ and Na₂CO₃ in 1,4-dioxane at 90°C .

- Critical Considerations :

- Use benzyloxy-protected pyrimidines to avoid side reactions during coupling.

- Optimize catalyst loading (e.g., 0.1–5 mol% Pd) and base (e.g., Na₂CO₃ or K₃PO₄) to enhance yield .

Q. How is the compound characterized to confirm its molecular structure?

- Methodological Answer :

- NMR Spectroscopy : ^1H and ^13C NMR identify substituents (e.g., benzyloxy protons at δ ~4.8–5.2 ppm and aromatic pyrimidine signals) .

- IR Spectroscopy : Detect boronate ester B-O stretches (~1350–1310 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ calculated for C₂₉H₃₁BN₂O₄: 506.24) .

Advanced Research Questions

Q. How can competing reactivity of benzyloxy groups during cross-coupling be mitigated?

- Methodological Answer :

- Protecting Group Strategy : Benzyloxy groups are stable under Suzuki conditions but may require selective deprotection post-coupling. For example, hydrogenolysis (H₂/Pd-C) removes benzyl groups without affecting boronate esters .

- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and adjust reaction time/temperature to minimize debenzylation .

Q. What computational approaches predict the electronic effects of substituents on reactivity?

- Methodological Answer :

- DFT Calculations : Model the electron-withdrawing effect of pyrimidine N-atoms on boronate reactivity. For example, Natural Bond Orbital (NBO) analysis quantifies charge distribution at the boron center .

- Transition State Analysis : Simulate Pd-mediated oxidative addition steps to assess steric hindrance from bulky benzyloxy groups .

Q. How to resolve discrepancies in observed vs. theoretical regioselectivity in cross-coupling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.